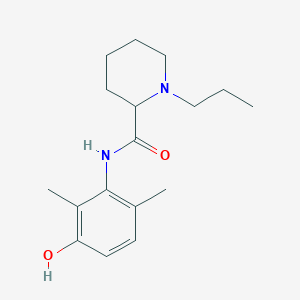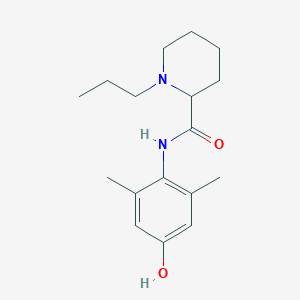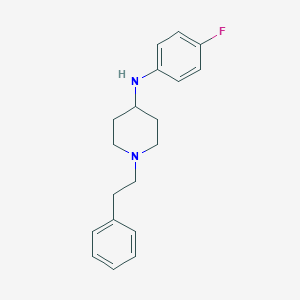
(R)-(+)-托伐普坦
概述
描述
Synthesis Analysis
The synthesis of Tolvaptan involves a multi-step chemical process starting from 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. The process includes acylation and reduction steps to produce 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, which is further subjected to acylation with 2-methylbenzoyl chloride and reduction with sodium borohydride, achieving an overall yield of about 45% (Yan Chuanwei et al., 2011).
Molecular Structure Analysis
The molecular structure of Tolvaptan has been confirmed through various analytical techniques, including X-ray diffraction, which validated the synthetic compound's identity as the target product. This analysis also revealed the presence of polymorphs, indicating the compound's ability to exist in multiple crystalline forms (Fan Xi-yuan, 2012).
Chemical Reactions and Properties
Tolvaptan's reactivity and stability have been extensively studied, demonstrating its degradation under various stress conditions such as acid/base hydrolysis, oxidation, and photolysis. These studies have been crucial for understanding the stability and shelf-life of Tolvaptan, as well as for developing suitable formulation strategies (Prinesh N. Patel et al., 2015).
Physical Properties Analysis
The physical properties of Tolvaptan, including its solubility in different solvents and its dissolution behavior, have been subject to optimization to enhance its bioavailability. Techniques like self-microemulsifying drug delivery systems (SMEDDS) have been employed to improve the dissolution rate, demonstrating the significance of formulation strategies in the drug's development process (Jong-Hwa Lee & G. Lee, 2022).
Chemical Properties Analysis
Tolvaptan's chemical properties, particularly its interaction with biological receptors, underscore its role as a vasopressin V2 receptor antagonist. The detailed chemical characterization, including identification and control of impurities during its synthesis, is pivotal for ensuring the purity and efficacy of the final pharmaceutical product (M. Sethi et al., 2014).
科学研究应用
常染色体显性多囊肾病 (ADPKD) 的治疗
托伐普坦是一种高度选择性的血管加压素 V2 受体拮抗剂,已获批用于治疗常染色体显性多囊肾病 (ADPKD) . 在 TEMPO 3:4 III 期试验中,用托伐普坦治疗 3 年可减缓肾脏总体积 (TKV) 的增加和肾功能的下降,与安慰剂相比 .
减缓肾功能下降
托伐普坦已被证明可以减缓肾功能的下降。 这种效果在 TEMPO 4:4 延长试验中持续了另外 2 年 . III 期 REPRISE 试验证实了托伐普坦在晚期 ADPKD 患者中的疗效 .
晚期 ADPKD 的治疗
III 期 REPRISE 试验证实了托伐普坦在晚期 ADPKD 患者中的疗效 . 对 eGFR 下降的分析表明,在病情较重的患者 (CKD 2-3 期) 中,托伐普坦治疗有显著效果 .
重度 ADPKD 的治疗
病情较重的患者 (影像等级 1C-E) 显示出托伐普坦治疗的显著效果 .
ADPKD 的长期治疗
托伐普坦,一种口服血管加压素 V2 受体拮抗剂,从长期来看,可减少 ADPKD 患者的肾脏体积扩张和肾功能损失 .
家庭肾脏病史较好的患者的治疗
托伐普坦似乎可以有效地预防 ADPKD 的进展,前提是在家庭肾脏病史较好的患者中及时服用 .
高血压持续时间较短的患者的治疗
作用机制
Target of Action
®-(+)-Tolvaptan, also known as Tolvaptan, primarily targets the vasopressin V2-receptor . Vasopressin, also known as antidiuretic hormone (ADH), is a hormone that plays a key role in maintaining osmotic balance. The V2-receptor is found in the walls of the vasculature and luminal membranes of renal collecting ducts .
Mode of Action
Tolvaptan acts as a selective and competitive antagonist at the vasopressin V2-receptor . This means it binds to the V2-receptor, blocking vasopressin from binding and exerting its effects. As a result, it inhibits the action of vasopressin, leading to an increase in urine volume and a decrease in urine osmolality . This results in a net excretion of free water, which can help correct hyponatremia (low blood sodium levels).
Biochemical Pathways
The primary biochemical pathway affected by Tolvaptan is the vasopressin-regulated water reabsorption pathway . Vasopressin normally acts on the V2-receptor to promote the reabsorption of water in the kidneys, helping to concentrate the urine and maintain body water balance. By blocking the V2-receptor, Tolvaptan disrupts this pathway, leading to increased water excretion .
Result of Action
The molecular and cellular effects of Tolvaptan’s action primarily involve changes in kidney function. By blocking the V2-receptor, Tolvaptan inhibits the reabsorption of water in the kidneys, leading to an increase in urine volume and a decrease in urine osmolality . This can help correct conditions like hyponatremia, where there is an excess of water relative to sodium in the body.
属性
IUPAC Name |
N-[4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332136 | |
| Record name | Samsca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tolvaptan is a selective and competitive arginine vasopressin receptor 2 antagonist. Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors in the renal collecting ducts, aquaporins do not insert themselves into the walls thus preventing water absorption. This action ultimately results in an increase in urine volume, decrease urine osmolality, and increase electrolyte-free water clearance to reduce intravascular volume and an increase serum sodium levels. Tolvaptan is especially useful for heart failure patients as they have higher serum levels of vasopressin. | |
| Record name | Tolvaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
331947-66-1, 150683-30-0 | |
| Record name | Tolvaptan, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolvaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Samsca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLVAPTAN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2497LPNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (R)-(+)-Tolvaptan exert its therapeutic effect in heart failure patients?
A: (R)-(+)-Tolvaptan is a potent and selective antagonist of vasopressin V2 receptors. By blocking the binding of vasopressin to its receptors in the kidneys, (R)-(+)-Tolvaptan prevents water reabsorption, leading to increased urine output (aquaresis) without affecting electrolyte excretion [, ]. This aquaretic effect is particularly beneficial for heart failure patients who often experience fluid overload (congestion) as a result of the body's compensatory mechanisms.
Q2: Does hypoalbuminemia in heart failure patients influence the effectiveness of (R)-(+)-Tolvaptan?
A: Research suggests that (R)-(+)-Tolvaptan may be particularly effective in heart failure patients with hypoalbuminemia (low serum albumin levels). A pilot study found that the addition of (R)-(+)-Tolvaptan to standard therapy, including low-dose loop diuretics, significantly increased urine output in heart failure patients with hypoalbuminemia compared to those without hypoalbuminemia []. This enhanced response may be attributed to the altered fluid distribution and pharmacokinetics often observed in hypoalbuminemic states.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)



![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)








